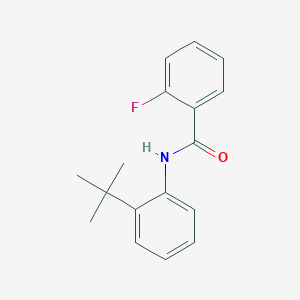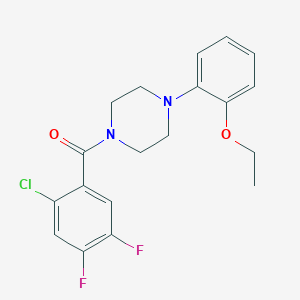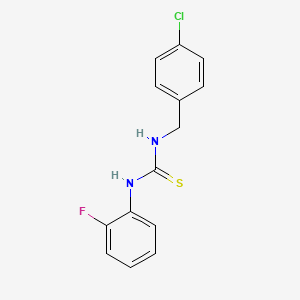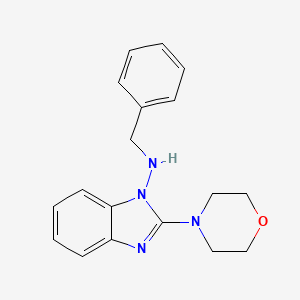
N-(2-tert-butylphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2-fluorobenzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB belongs to the class of benzamide derivatives and is known to exhibit potent biological activities.
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. N-(2-tert-butylphenyl)-2-fluorobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-(2-tert-butylphenyl)-2-fluorobenzamide has also been found to induce apoptosis in cancer cells by modulating the expression of various genes.
Mécanisme D'action
N-(2-tert-butylphenyl)-2-fluorobenzamide exerts its biological activities by binding to specific targets in the body. It has been found to bind to the active site of COX-2 and inhibit its activity. N-(2-tert-butylphenyl)-2-fluorobenzamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2-fluorobenzamide has been found to exhibit potent anti-inflammatory and analgesic activities. It has been shown to reduce the production of prostaglandins, which are known to play a role in inflammation and pain. N-(2-tert-butylphenyl)-2-fluorobenzamide has also been found to induce apoptosis in cancer cells by modulating the expression of various genes. In addition, N-(2-tert-butylphenyl)-2-fluorobenzamide has been found to exhibit low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-tert-butylphenyl)-2-fluorobenzamide is its potent biological activities, which make it a promising candidate for therapeutic applications. However, one of the limitations of N-(2-tert-butylphenyl)-2-fluorobenzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-tert-butylphenyl)-2-fluorobenzamide has been found to exhibit low stability in acidic conditions, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research on N-(2-tert-butylphenyl)-2-fluorobenzamide. One of the potential applications of N-(2-tert-butylphenyl)-2-fluorobenzamide is in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of N-(2-tert-butylphenyl)-2-fluorobenzamide in cancer cells and to determine its efficacy in vivo. Another potential application of N-(2-tert-butylphenyl)-2-fluorobenzamide is in the treatment of inflammatory diseases such as arthritis. Further studies are needed to determine the optimal dose and administration route of N-(2-tert-butylphenyl)-2-fluorobenzamide in animal models of arthritis. In addition, further studies are needed to develop more stable and soluble formulations of N-(2-tert-butylphenyl)-2-fluorobenzamide for in vivo use.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylphenyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 2-tert-butylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(2-tert-butylphenyl)-2-fluorobenzamide.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-17(2,3)13-9-5-7-11-15(13)19-16(20)12-8-4-6-10-14(12)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYSSYQRTHBMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)

![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)

![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5725771.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5725772.png)
![3-[(3-methoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5725787.png)


![1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)

